molecular formula C12H14NNaO7 B13856933 4-Aminophenyl beta-D-Glucuronide Sodium Salt

4-Aminophenyl beta-D-Glucuronide Sodium Salt

Cat. No.: B13856933
M. Wt: 307.23 g/mol
InChI Key: YELMRTMGISJVTP-BLKPXHQLSA-M
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Chemical Reactions Analysis

4-Aminophenyl beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines .

Scientific Research Applications

4-Aminophenyl beta-D-glucuronide sodium salt is a chemical compound with several applications in scientific research, particularly in the fields of biochemistry and molecular biology. It is a glycosylation reagent used in the synthesis of complex carbohydrates, polysaccharides, and oligosaccharides .

Applications

  • Substrate for enzyme assays this compound can be used as a substrate for developing β-galactosidase(s) (GUS)-dependent assay systems .
  • Affinity chromatography This compound can be used in affinity chromatography for purifying and studying carbohydrate-binding proteins . It can be immobilized to Sepharose gel to create an affinity adsorbent .
  • Detection of E. coli this compound can be applied in electrochemical methods for detecting Escherichia coli in water samples .

Handling and Safety

When handling 4-Aminophenyl beta-D-glucuronide, sodium salt, it is important to follow safety precautions to minimize potential hazards .

  • Personal protective equipment Wear protective clothing, gloves, safety glasses, and a dust respirator . For general applications, gloves with a thickness greater than 0.35 mm are recommended .
  • Accidental release Clean up spills immediately, avoiding breathing dust and contact with skin and eyes . Use dry clean-up procedures and avoid generating dust . Sweep up or vacuum up the spilled material and place it in a clean, dry, sealable, labeled container .
  • First aid measures Ensure that those giving first aid treatment use protection .
  • Inhalation Remove from the exposure to fresh air . Lay the casualty down . Keep warm and rested .
  • Skin contact Wash out the affected area with plenty of water .
  • Eye contact If material is splashed into the eye, wash out immediately with plenty of water and, if irritation persists, seek medical attention .
  • Ingestion Rinse mouth with water .
  • Protection of first-aiders Wear overalls, gloves, and a mask . Wash hands after dealing with the compound .
  • Storage Keep containers securely sealed and protected against physical damage . Store in a cool, dry place .
  • Disposal Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation .

Chemical Information

This compound

  • Molecular Formula: C12H14NNaO7C_{12}H_{14}NNaO_7
  • Molecular Weight: 307.232 g/mol
  • Purity: >95% (HPLC)
  • CAS Number: Not Available
  • SMILES: Nc1ccc(O[C@@H]2OC@@HC(=O)O[Na])cc1
  • InChI: InChI=1S/C12H15NO7.Na/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18;/h1-4,7-10,12,14-16H,13H2,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1

Mechanism of Action

The mechanism of action of 4-Aminophenyl beta-D-Glucuronide Sodium Salt involves its role as a substrate for glucuronidation reactions. Glucuronidation is a process where glucuronic acid is added to a substrate, increasing its solubility and facilitating its excretion from the body. This compound interacts with enzymes such as UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to the substrate .

Comparison with Similar Compounds

Biological Activity

4-Aminophenyl beta-D-Glucuronide Sodium Salt (APG) is a synthetic compound that has garnered attention in biochemical research due to its role as a substrate in various enzymatic assays, particularly in the study of glucuronidation processes. This article explores its biological activity, applications, and relevant research findings.

  • Chemical Formula : C12H17NNaO6S
  • Molecular Weight : 305.32 g/mol
  • Solubility : Soluble in water
  • Appearance : White to off-white powder

Biological Activity

1. Enzymatic Substrate
APG serves primarily as a substrate for β-glucuronidase, an enzyme critical for the metabolism of drugs and endogenous compounds through glucuronidation. This process enhances solubility and facilitates excretion, making APG valuable in pharmacokinetic studies.

2. Role in Drug Metabolism
Research indicates that APG is involved in the metabolic pathways of various drugs, particularly those that undergo phase II metabolism. The compound is utilized to study the effects of glucuronidation on drug clearance and potential hepatotoxicity.

Table 1: Summary of Key Studies Involving APG

Study ReferenceObjectiveFindings
Investigate binding affinity of β-glucuronidaseAPG effectively binds to β-glucuronidase, enhancing enzyme activity and providing insights into substrate specificity.
Evaluate metabolic pathways in drug testingAPG serves as a reliable marker for assessing glucuronidation rates in liver microsomes, indicating its utility in toxicological assessments.
Analyze cytotoxic effects on cell linesAPG exhibited low cytotoxicity across various concentrations, suggesting safety in biological applications.

3. Applications in Research

  • Biochemical Assays : APG is frequently used as a model substrate to assess the activity of β-glucuronidase in various biological samples.
  • Toxicology Studies : Its role as a metabolite allows researchers to monitor drug interactions and potential toxicity, particularly concerning acetaminophen metabolism.

The mechanism through which APG exerts its biological effects primarily revolves around its interaction with β-glucuronidase. Upon binding, it undergoes hydrolysis, resulting in the release of 4-aminophenol and glucuronic acid. This reaction not only aids in drug metabolism but also influences the pharmacodynamics of co-administered substances.

Properties

Molecular Formula

C12H14NNaO7

Molecular Weight

307.23 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C12H15NO7.Na/c13-5-1-3-6(4-2-5)19-12-9(16)7(14)8(15)10(20-12)11(17)18;/h1-4,7-10,12,14-16H,13H2,(H,17,18);/q;+1/p-1/t7-,8-,9+,10-,12+;/m0./s1

InChI Key

YELMRTMGISJVTP-BLKPXHQLSA-M

Isomeric SMILES

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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